molecular formula C16H38N2O3S B1602441 Tetrabutylammonium sulfamate CAS No. 88144-23-4

Tetrabutylammonium sulfamate

Cat. No. B1602441
CAS RN: 88144-23-4
M. Wt: 338.6 g/mol
InChI Key: VHXHZSNUJQJUFZ-UHFFFAOYSA-M
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Description

Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+ . Tetrabutylammonium sulfamate is a lipophilic sulfamate that can be useful for many purposes, such as the synthesis of N-acyl sulfamates (amide N-sulfonates) from a carboxylic acid .


Synthesis Analysis

Tetrabutylammonium-based compounds have been used in various synthesis processes. For instance, Tetrabutylammonium Bromide (TBAB) has been used in the synthesis of 2,4,5-triaryl imidazoles and in the synthesis of cellulose esters .


Molecular Structure Analysis

Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+ . The molecular weight of Tetrabutylammonium hydrogen sulfate, a similar compound, is 339.534 .


Chemical Reactions Analysis

Tetrabutylammonium-based compounds have been used in various chemical reactions. For instance, Tetrabutylammonium hydroxide (TBAH) has been used as a catalyst in the synthesis of fullerenol, a polyhydroxylated fullerene . Tetrabutylammonium sulfamate can be used in the synthesis of N-acyl sulfamates (amide N-sulfonates) from a carboxylic acid .


Physical And Chemical Properties Analysis

The physical properties such as density, dynamic viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids were measured experimentally by varying temperature (283.4 to 333.4 K) and concentration of ILs (10–50 wt%) at an interval of 10 K and 10 wt% respectively .

Scientific Research Applications

Synthesis of N-Acyl Sulfamates

Tetrabutylammonium sulfamate is used in the synthesis of N-acyl sulfamates (amide N-sulfonates), which are important intermediates in organic synthesis . These compounds serve as protective groups for amines and can be used to modify the solubility or reactivity of molecules.

Preparation of Monobactams

This compound plays a crucial role in the preparation of monobactams , a class of β-lactam antibiotics . Monobactams are resistant to β-lactamases and are particularly effective against gram-negative bacteria.

Environmental Analysis

In environmental analysis, tetrabutylammonium sulfamate is utilized for the determination of tributylamine and tetrabutylammonium in wastewater . This is important for monitoring the presence of quaternary ammonium compounds, which are environmental contaminants.

Surfactant Analysis

Due to its properties, tetrabutylammonium sulfamate is used in the analysis of surfactants in environmental samples . Surfactants are widely used in detergents and cleaners and can have a significant environmental impact.

Chromatography

In chromatographic methods, tetrabutylammonium sulfamate can be used as an ion-pairing agent to improve the separation of compounds, especially in the analysis of biological samples .

Safety and Hazards

Tetrabutylammonium-based compounds can be hazardous. For instance, Tetrabutylammonium hydrogen sulfate can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Tetrabutylammonium-based compounds have potential for future applications. For instance, semi-clathrate hydrates of quaternary onium salts, including tetrabutylammonium, have potential for use in gas separation and storage as well as for latent heat storage materials . Additionally, tetrabutylammonium fluoride has been found useful for the preparation of alkyl fluorides .

properties

IUPAC Name

tetrabutylazanium;sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.H3NO3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXHZSNUJQJUFZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.NS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584992
Record name N,N,N-Tributylbutan-1-aminium sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium sulfamate

CAS RN

88144-23-4
Record name N,N,N-Tributylbutan-1-aminium sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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